

# BIIB028 Phase I Clinical Trial: Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

Get Quote

The table below summarizes the key efficacy and safety findings from the Phase I, first-in-human study of BIIB028, a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) [1].

| Parameter                                       | Results / Methodology                                                               |
|-------------------------------------------------|-------------------------------------------------------------------------------------|
| Study Design                                    | Phase I, dose-escalation (3+3 design) in patients with advanced solid tumors [1].   |
| Dosing                                          | Intravenous BIIB028 administered twice weekly in 21-day cycles [1].                 |
| Maximum Tolerated Dose (MTD)                    | 144 mg/m <sup>2</sup> [1].                                                          |
| Dose-Limiting Toxicities (DLTs)                 | Syncope (n=1) and fatigue (n=1) [1].                                                |
| Most Common Related Adverse Events (All Grades) | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) [1]. |

| **Pharmacodynamic Evidence of Target Engagement** | • Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs). • Decreased circulating HER2-extracellular domain (all patients at dose levels  $\geq 48$  mg/m<sup>2</sup>) [1]. | | **Best Overall Response (Per RECIST 1.0)** | No partial or complete responses observed.

Stable disease (SD) for  $\geq 8$  cycles (24 weeks) was achieved in 5 patients (12%), with durations of 6, 6, 8, 12.5, and 19 months [1]. |

## RECIST 1.1 Protocol for Tumor Response Evaluation

Response Evaluation Criteria in Solid Tumors (RECIST) is a standard method to measure how tumors respond to treatment [2]. The following workflow and table detail the core operational protocol for applying RECIST 1.1.



[Click to download full resolution via product page](#)

## Operational Protocol for RECIST 1.1 Assessment

| Step                | Action                                                                                                                   | Key Specifications |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|--------------------|
| 1. Baseline Imaging | Perform CT (preferred) within 4 weeks before treatment. Slice thickness $\leq 5$ mm and i.v. contrast are mandatory [2]. |                    |

| 2. Lesion Classification | **Target Lesions:** Up to 5 total lesions maximum (max. 2 per organ). They must be measurable with a longest diameter (LD)  $\geq 10$  mm (lymph nodes by short axis (SA)  $\geq 15$  mm). Calculate the

**Sum of LD (SLD)** [2] [3]. **Non-Target Lesions:** All other pathological lesions. These are not measured but recorded as "present" [2]. | **Measurable examples:** Solid lung/liver metastases  $\geq 10$  mm, pathologic lymph nodes (SA  $\geq 15$  mm). **Non-measurable examples:** Ascites, pleural effusion, lymphangitic carcinomatosa, bone lesions without a soft-tissue component [2]. | | **3. Follow-up & Measurement** | Perform scans every 6-12 weeks. Compare the current SLD with the **baseline SLD** and the **nadir SLD** (smallest SLD recorded on study). Each target lesion must be measured, even if very small (assign a default value of 5 mm if too small to measure precisely) [2]. | | | **4. Define Response** | Determine the patient's overall response by integrating the status of target lesions, non-target lesions, and new lesions according to the criteria table below [2]. | |

## RECIST 1.1 Response Criteria Categories [2]

| Response                        | Target Lesions                                                                                         | Non-Target Lesions                                    | New Lesions |
|---------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------|-------------|
| <b>Complete Response (CR)</b>   | Disappearance of all lesions. All pathological lymph nodes must have SA $< 10$ mm.                     | Disappearance of all non-target lesions.              | No          |
| <b>Partial Response (PR)</b>    | $\geq 30\%$ decrease in SLD relative to baseline.                                                      | Non-CR/Non-PD (e.g., persistent but not progressing). | No          |
| <b>Stable Disease (SD)</b>      | Neither sufficient shrinkage for PR nor sufficient increase for PD.                                    | Non-CR/Non-PD.                                        | No          |
| <b>Progressive Disease (PD)</b> | $\geq 20\%$ increase in SLD relative to <i>nadir</i> , <b>AND</b> an absolute increase of $\geq 5$ mm. | <b>Unequivocal progression</b> of non-target disease. | Yes         |

## Application Notes for BIIB028 Trial Analysis

- **Stable Disease as Primary Signal:** In the BIIB028 Phase I trial, the primary indicator of clinical activity was **prolonged stable disease** rather than tumor shrinkage [1]. This is a common finding in early-phase trials of cytostatic agents and underscores the importance of precise RECIST measurements to identify patients who benefit from treatment.

- **Pharmacodynamic Correlates:** The observation of Hsp70 induction and HER2-ECD reduction at doses  $\geq 48$  mg/m<sup>2</sup> provides crucial evidence of **target engagement** [1]. This biomarker data should be correlated with clinical outcomes (like stable disease) to identify the biologically effective dose, which may be as important as the maximum tolerated dose.
- **Handling Specific Lesions:** Be aware of RECIST nuances. For example, do not measure lesions after local therapy like RF ablation, and do not consider new sclerotic bone lesions as progressive disease if they represent a healing response [2].

## Hsp90 Inhibition Mechanism of BIIB028

BIIB028 is a prodrug converted to the active metabolite CF2772, which binds to the N-terminal ATP-binding domain of Hsp90 [1]. Hsp90 is a molecular chaperone critical for the stability and function of numerous **oncogenic client proteins**, such as HER2, EGFR, AKT, and RAF [1] [4]. By inhibiting Hsp90's chaperone function, BIIB028 promotes the proteasomal degradation of these clients, disrupting multiple oncogenic signaling pathways simultaneously and leading to tumor growth inhibition and apoptosis in preclinical models [1].



[Click to download full resolution via product page](#)

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. RECIST 1.1 - the basics [radiologyassistant.nl]
3. New response evaluation criteria in solid tumours: revised ... [pubmed.ncbi.nlm.nih.gov]
4. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BIIB028 Phase I Clinical Trial: Efficacy and Safety Profile].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547871#biib028-clinical-response-evaluation-recist>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)